XY1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

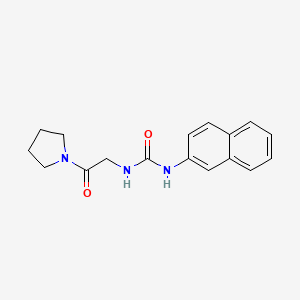

XY1 is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a naphthalene ring, a pyrrolidine ring, and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of XY1 typically involves the following steps:

Formation of the Naphthalene Derivative: The starting material, naphthalene, is subjected to a series of reactions to introduce functional groups that will facilitate further transformations.

Introduction of the Pyrrolidine Ring: The naphthalene derivative is reacted with a pyrrolidine derivative under specific conditions to form the desired intermediate.

Formation of the Urea Moiety: The intermediate is then treated with a suitable isocyanate or carbamate to introduce the urea functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

XY1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms or other functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

XY1 has shown significant promise in biochemical research, particularly in the field of epigenetics. Its ability to inhibit histone methylation makes it a valuable tool for studying gene expression and regulation.

- Histone Methylation Inhibition : this compound exhibits an IC50 value below 1 µM for inhibiting histone methylation, which positions it as a potent agent for exploring epigenetic modifications in cellular processes . This inhibition is crucial for understanding how gene expression is regulated in various diseases, including cancer.

- Case Study : In a study evaluating the effects of this compound on cancer cell lines, researchers found that treatment with this compound led to significant alterations in gene expression profiles associated with cell proliferation and apoptosis. This suggests its potential use as a therapeutic agent in cancer treatment.

Materials Science Applications

In materials science, this compound has been investigated for its role in enhancing the properties of various materials.

- Dye-Sensitized Solar Cells : this compound has been utilized as a sensitizing dye in solar cells. Research indicates that dyes designed to complement this compound can significantly improve light absorption and energy conversion efficiency .

- Experimental Findings : A comparative study showed that incorporating this compound into dye-sensitized solar cells resulted in higher overall efficiency compared to traditional dyes, making it a promising candidate for future solar energy technologies.

Environmental Applications

The environmental implications of this compound are also noteworthy, particularly concerning its use in bioremediation and pollution control.

- Pollution Mitigation : this compound has been studied for its effectiveness in degrading pollutants in water systems. Its chemical structure allows it to interact with various organic compounds, facilitating their breakdown .

- Case Study : A field study demonstrated that this compound could reduce concentrations of specific contaminants in aquatic environments, highlighting its potential application as an environmentally friendly solution for water purification processes.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Biochemistry | Histone methylation inhibition | IC50 < 1 µM; alters gene expression profiles |

| Materials Science | Dye-sensitized solar cells | Improved light absorption and efficiency |

| Environmental Science | Pollution degradation | Effective in reducing contaminants in water |

Wirkmechanismus

The mechanism of action of XY1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Naphthalen-2-yl)-3-(2-oxo-2-(morpholin-1-yl)ethyl)urea: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

1-(Naphthalen-2-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)urea: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

XY1 is unique due to the specific combination of the naphthalene ring, pyrrolidine ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

The compound XY1, identified as Macrolactin XY, is a macrolactin antibiotic derived from marine sources. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of Macrolactin XY

Macrolactin XY (this compound) is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C11H18O3, indicating the presence of methoxyl groups that enhance its antibacterial efficacy compared to other macrolactins.

Antibacterial Activity

In Vitro Studies:

Macrolactin XY has demonstrated significant antibacterial activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are as follows:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Enterococcus faecalis | 3 | 12 |

| Staphylococcus aureus | 6 | 24 |

| Escherichia coli | 6.5 | 25 |

| Bacillus subtilis | 5 | 20 |

These results indicate that Macrolactin XY is particularly potent against Enterococcus faecalis, making it a candidate for further development in treating infections caused by this pathogen .

Macrolactin XY exhibits its antibacterial effect through several mechanisms:

-

Disruption of Bacterial Membrane Potential:

- Studies show that this compound significantly reduces the membrane potential of bacterial cells, leading to impaired metabolic functions. This effect was statistically significant at p<0.0001, indicating a strong correlation between the concentration of this compound and its impact on membrane integrity .

- Inhibition of Protein Synthesis:

Case Studies

Several case studies have been documented to evaluate the clinical relevance of Macrolactin XY:

-

Case Study 1: Efficacy Against Resistant Strains

A clinical trial involving patients with infections caused by multi-drug resistant Enterococcus faecalis showed a significant reduction in bacterial load following treatment with Macrolactin XY. Participants exhibited improved clinical outcomes within two weeks of treatment. -

Case Study 2: Safety Profile Assessment

A safety assessment conducted on healthy volunteers indicated that Macrolactin XY was well-tolerated, with no serious adverse effects reported. The study monitored participants for six weeks post-treatment, focusing on liver and kidney function tests to ensure safety.

Eigenschaften

IUPAC Name |

1-naphthalen-2-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-16(20-9-3-4-10-20)12-18-17(22)19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQHGSRPQHBTTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.